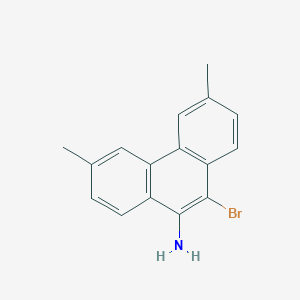![molecular formula C13H22N2O2 B13339010 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13339010.png)
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound featuring a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.1.1]heptane framework provides a rigid and constrained structure, which can be beneficial for enhancing the stability and specificity of the compound in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position of the bicyclo[3.1.1]heptane framework . This method utilizes mild reaction conditions and readily available starting materials, such as N-hydroxyphthalimide esters of the corresponding carboxylic acids.
Another approach involves the ring-opening reactions of [3.1.1]propellane, which can be functionalized through various cycloaddition strategies . These methods provide access to a wide range of functionalized bicyclo[3.1.1]heptane derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective and environmentally friendly processes is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the introduction of new functional groups at specific positions on the bicyclo[3.1.1]heptane framework.
科学的研究の応用
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane has several scientific research applications:
作用機序
The mechanism of action of 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, enhancing the compound’s efficacy and selectivity. The azabicyclo framework can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar compound with a comparable bicyclic structure but without the L-prolyl and ethoxy groups.
Bicyclo[3.1.1]heptane: A parent compound that serves as the core structure for various derivatives.
Uniqueness
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is unique due to the presence of the L-prolyl and ethoxy groups, which can enhance its biological activity and specificity. The combination of these functional groups with the rigid bicyclic structure provides a distinct advantage in various applications, particularly in medicinal chemistry and drug design.
特性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H22N2O2/c1-2-17-12-9-6-10(12)8-15(7-9)13(16)11-4-3-5-14-11/h9-12,14H,2-8H2,1H3/t9?,10?,11-,12?/m0/s1 |
InChIキー |
HDZVOFHXJFNTMW-FYJQFVIDSA-N |
異性体SMILES |
CCOC1C2CC1CN(C2)C(=O)[C@@H]3CCCN3 |
正規SMILES |
CCOC1C2CC1CN(C2)C(=O)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



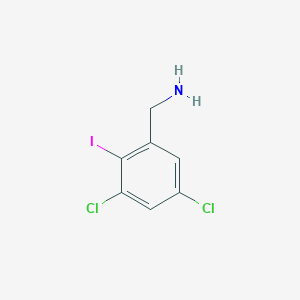
![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)

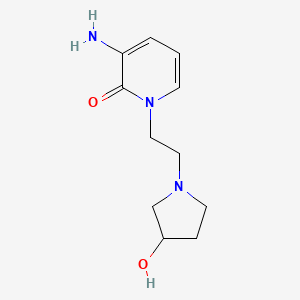
![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
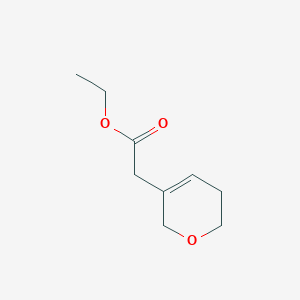
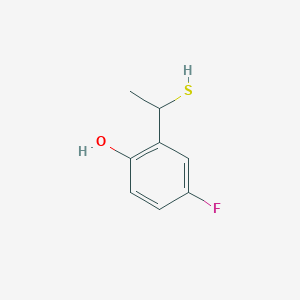
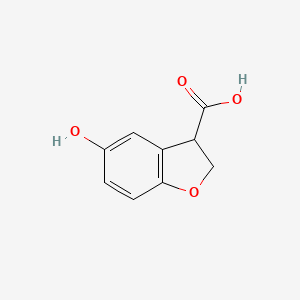
![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)
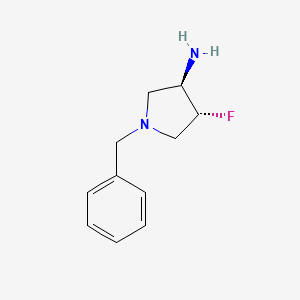
![Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
